![molecular formula C13H19Cl2NO B1426427 3-[2-(4-Chlorophenoxy)ethyl]piperidine hydrochloride CAS No. 1220019-76-0](/img/structure/B1426427.png)
3-[2-(4-Chlorophenoxy)ethyl]piperidine hydrochloride
Overview
Description
“3-[2-(4-Chlorophenoxy)ethyl]piperidine hydrochloride” is a chemical compound with the molecular formula C11H14ClNO. It has a molecular weight of 248.15 . The compound appears as a white to pale yellow powder .
Molecular Structure Analysis
The InChI code for “3-[2-(4-Chlorophenoxy)ethyl]piperidine hydrochloride” is 1S/C11H14ClNO.ClH/c12-10-5-1-2-6-11(10)14-9-4-3-7-13-8-9;/h1-2,5-6,9,13H,3-4,7-8H2;1H
.
Physical And Chemical Properties Analysis
“3-[2-(4-Chlorophenoxy)ethyl]piperidine hydrochloride” is a white to pale yellow powder . It should be stored at 0-8°C .
Scientific Research Applications
Pharmacological Research
3-[2-(4-Chlorophenoxy)ethyl]piperidine hydrochloride: is a piperidine derivative, which is a significant class of compounds in pharmacology due to their presence in various pharmaceuticals and alkaloids . The compound’s structure allows for the development of new drugs, especially considering its potential for chiral optimization, which is crucial for creating enantiomerically pure pharmaceuticals .
Synthesis of Biologically Active Compounds
In chemical synthesis, this compound serves as a starting material for the creation of biologically active molecules. Its piperidine ring is essential for constructing complex structures that are often found in drugs . The versatility of the piperidine moiety allows for a broad range of reactions, including hydrogenation, cyclization, and multicomponent reactions .
Material Science
The compound’s unique properties make it valuable in material science research. It can be used to modify the properties of materials or as a precursor for synthesizing new materials with desired characteristics.
Analytical Chemistry
In analytical chemistry, 3-[2-(4-Chlorophenoxy)ethyl]piperidine hydrochloride can be utilized as a standard or reagent in various analytical methods. Its well-defined structure and properties enable it to serve as a benchmark for calibrating instruments or validating analytical procedures .
Life Science Research
This compound is indispensable in life science research, where it can be used to study biological processes or as a building block for developing probes and markers . Its reactivity and stability under biological conditions make it a valuable tool for researchers.
Environmental Studies
In environmental studies, the compound can be used to understand the fate and transport of similar organic compounds in the environment. It can also serve as a model compound for studying the degradation of chlorinated organic compounds.
properties
IUPAC Name |
3-[2-(4-chlorophenoxy)ethyl]piperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO.ClH/c14-12-3-5-13(6-4-12)16-9-7-11-2-1-8-15-10-11;/h3-6,11,15H,1-2,7-10H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVBNEOVXWANZID-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)CCOC2=CC=C(C=C2)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[2-(4-Chlorophenoxy)ethyl]piperidine hydrochloride | |
CAS RN |
1220019-76-0 | |
Record name | Piperidine, 3-[2-(4-chlorophenoxy)ethyl]-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1220019-76-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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